Itriglumide: A Technical Guide to a Selective CCK2 Receptor Antagonist
Itriglumide: A Technical Guide to a Selective CCK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Itriglumide (also known as CR 2945), a potent and selective non-peptide antagonist of the Cholecystokinin 2 (CCK2) receptor. This document details its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and the key signaling pathways involved.
Introduction
Itriglumide is an antranilic acid derivative that has demonstrated significant potential in modulating physiological processes mediated by the CCK2 receptor, historically known as the gastrin receptor. The CCK2 receptor is a G-protein coupled receptor (GPCR) predominantly found in the brain and the gastrointestinal tract, where it plays a crucial role in anxiety, pain perception, and the regulation of gastric acid secretion. Itriglumide's high affinity and selectivity for the CCK2 receptor make it a valuable tool for both research and potential therapeutic applications in acid-related disorders and other conditions involving CCK2 receptor signaling.
Mechanism of Action
Itriglumide functions as a competitive antagonist at the CCK2 receptor. By binding to the receptor, it prevents the endogenous ligands, cholecystokinin (CCK) and gastrin, from activating their downstream signaling cascades. This blockade of the CCK2 receptor effectively inhibits the physiological responses normally triggered by these peptides. In the stomach, this translates to a reduction in gastrin-stimulated gastric acid secretion. The antagonism has been shown to be reversible and competitive[1].
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Itriglumide's activity as a CCK2 receptor antagonist.
Table 1: In Vitro Activity of Itriglumide
| Parameter | Species | Cell Type/Tissue | Value | Reference |
| IC50 (Ca2+ Mobilization) | Rabbit | Parietal Cells | 5.9 nM | [1] |
| pA2 | Rat | - | 7.33 | [1] |
Table 2: In Vivo Efficacy of Itriglumide (Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion)
| Species | Route of Administration | ED50 | Reference |
| Rat | Intravenous (i.v.) | 1.3 mg/kg | [1] |
| Rat | Intraduodenal (i.d.) | 2.7 mg/kg | [1] |
| Cat | Intravenous (i.v.) | 1.6 mg/kg |
Table 3: Receptor Selectivity of Itriglumide
| Receptor | Selectivity Ratio (CCK2 vs. CCK1) | Reference |
| CCK2 | ~9000-fold |
Experimental Protocols
Detailed methodologies for the characterization of Itriglumide are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of Itriglumide for the CCK2 receptor.
Materials:
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Membrane Preparation: Homogenates from rat cerebral cortex or cells recombinantly expressing the human CCK2 receptor.
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Radioligand: [125I]-(BH)-CCK8 (Bolton-Hunter labeled CCK octapeptide).
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Non-specific Binding Control: A high concentration of a non-radiolabeled CCK2 receptor antagonist (e.g., 1 µM YM022).
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Test Compound: Itriglumide (CR 2945) at various concentrations.
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
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Filtration System: 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine) and a vacuum manifold.
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Scintillation Counter.
Procedure:
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Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration.
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Assay Setup: In a 96-well plate, add in the following order:
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150 µL of membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).
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50 µL of Itriglumide at various concentrations or buffer (for total binding) or non-specific binding control.
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50 µL of [125I]-(BH)-CCK8 at a concentration near its Kd.
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Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
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Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plates.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of Itriglumide using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay measures the ability of Itriglumide to inhibit agonist-induced increases in intracellular calcium in cells expressing the CCK2 receptor.
Materials:
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Cell Line: A stable cell line expressing the human or rabbit CCK2 receptor (e.g., CHO-K1, HEK293, or isolated rabbit parietal cells).
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Agonist: Gastrin or pentagastrin.
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Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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Fluorescence Plate Reader: Equipped with an automated liquid handling system.
Procedure:
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Cell Plating: Seed the CCK2R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
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Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye solution in the dark at 37°C for 1 hour.
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Compound Addition: Wash the cells to remove excess dye. Add various concentrations of Itriglumide to the wells and incubate for a specified pre-incubation time.
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Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate reading and, after establishing a baseline, add a pre-determined concentration of gastrin (e.g., 50 nM) to all wells.
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Data Acquisition: Continuously measure the fluorescence intensity before and after agonist addition.
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Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of Itriglumide at each concentration and calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion
This protocol assesses the in vivo efficacy of Itriglumide in a conscious rat model.
Materials:
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Animals: Male rats with chronically implanted gastric fistulas.
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Stimulant: Pentagastrin.
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Test Compound: Itriglumide (CR 2945).
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Vehicle: Appropriate vehicle for drug administration (e.g., saline for intravenous, a suitable suspension for intraduodenal).
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Gastric Lavage Solution: Warm saline.
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pH meter and titrator.
Procedure:
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Animal Preparation: Fast the rats overnight with free access to water.
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Basal Acid Collection: Gently flush the stomach with warm saline to remove residual contents. Collect basal gastric secretions for a defined period.
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Drug Administration: Administer Itriglumide or vehicle via the desired route (intravenous or intraduodenal).
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Stimulation: After a pre-determined time following drug administration, administer a subcutaneous injection of pentagastrin to stimulate gastric acid secretion.
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Gastric Sample Collection: Collect gastric juice samples at regular intervals for a set duration.
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Analysis: Measure the volume of each gastric sample and determine the acid concentration by titration with NaOH to a pH of 7.0.
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Data Analysis: Calculate the total acid output for each collection period. Determine the dose-dependent inhibition of pentagastrin-stimulated acid secretion by Itriglumide and calculate the ED50 value.
Signaling Pathways and Visualizations
Activation of the CCK2 receptor by its agonists, gastrin or CCK, primarily initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a rise in cytosolic Ca2+. Itriglumide, as a competitive antagonist, blocks the initial step of this pathway by preventing agonist binding to the CCK2 receptor.
Caption: CCK2 Receptor Signaling Pathway and Point of Itriglumide Antagonism.
Caption: Experimental Workflow for the Pharmacological Characterization of Itriglumide.
Caption: Logical Relationship of Itriglumide's Antagonist Action.
